molecular formula C13H16ClN3 B11865441 6-(Piperazin-1-yl)quinoline hydrochloride

6-(Piperazin-1-yl)quinoline hydrochloride

Cat. No.: B11865441
M. Wt: 249.74 g/mol
InChI Key: IRVKHKMEIZUPJU-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)quinoline hydrochloride is a heterocyclic compound that features a quinoline ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-(Piperazin-1-yl)quinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase activity, which plays a crucial role in cell signaling pathways . The compound’s ability to interact with DNA and proteins makes it a valuable tool in medicinal chemistry research.

Comparison with Similar Compounds

Uniqueness: 6-(Piperazin-1-yl)quinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

6-piperazin-1-ylquinoline;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H

InChI Key

IRVKHKMEIZUPJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3.Cl

Origin of Product

United States

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